5-chloro-2-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7ClN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzoic acid and 1H-pyrazole.
Reduction: The nitro group in 5-chloro-2-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 5-chloro-2-aminobenzoic acid is then reacted with 1H-pyrazole in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling: Palladium catalysts in the presence of bases like triethylamine (Et3N).
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Coupling: Biaryl compounds or other complex structures.
Scientific Research Applications
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-pyrazol-1-yl)benzoic acid
- 5-chloro-2-(1H-imidazol-1-yl)benzoic acid
- 5-chloro-2-(1H-triazol-1-yl)benzoic acid
Uniqueness
5-chloro-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a chlorine atom and a pyrazole ring on the benzoic acid scaffold. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. The pyrazole ring also provides a versatile platform for further functionalization, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-2-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTICYRNZNKGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273859 | |
Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-57-7 | |
Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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